5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-N-(3-pyridinyl)-4,5-dihydro-3-isoxazolecarboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, an isoxazole ring, and a trifluoromethyl group. These groups are common in many pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and isoxazole rings would contribute to the compound’s rigidity and shape, while the trifluoromethyl group could influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. The pyridine and isoxazole rings might undergo reactions at their nitrogen atoms or adjacent carbon atoms, while the trifluoromethyl group could participate in reactions involving its carbon-fluorine bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The presence of the pyridine and isoxazole rings and the trifluoromethyl group could affect these properties .Scientific Research Applications
Antimicrobial and Antituberculosis Activity
One significant application of related pyridine and isoxazole derivatives is in the development of compounds with antimicrobial and antituberculosis activities. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized and evaluated a series of pyridothienopyrimidines and pyridothienotriazines for their antimicrobial properties. They identified compounds demonstrating in vitro antimicrobial activities, highlighting the potential of these derivatives in combating microbial infections (Abdel-rahman, Bakhite, & Al-Taifi, 2002). Jadhav et al. (2016) focused on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives for antituberculosis study. Their findings indicated moderate to good antituberculosis activity among the synthesized compounds, suggesting these derivatives' usefulness in developing new antituberculosis agents (Jadhav, Kenny, Nivid, Mandewale, & Yamgar, 2016).
Antiviral and Anti-influenza Activity
Hebishy, Salama, and Elgemeie (2020) explored benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating remarkable antiavian influenza virus activity. Their study introduced a new route for synthesizing these compounds, which exhibited significant antiviral activities against bird flu influenza (H5N1). This suggests the potential of such derivatives in developing antiviral drugs to combat influenza viruses (Hebishy, Salama, & Elgemeie, 2020).
Cancer Research
In cancer research, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer activities. Rahmouni et al. (2016) developed a series of pyrazolopyrimidines with significant cytotoxic activities against cancer cell lines, highlighting their potential as anticancer and anti-5-lipoxygenase agents. This study opens avenues for these compounds' application in cancer therapy and inflammation-related diseases (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Gene Expression Modulation
Gottesfeld, Neely, Trauger, Baird, and Dervan (1997) reported on the regulation of gene expression by small molecules targeting specific DNA sequences. Their work with pyrrole-imidazole polyamides showed that these compounds could inhibit the transcription of specific genes, demonstrating a method to control gene expression with potential applications in gene therapy and research into gene function (Gottesfeld, Neely, Trauger, Baird, & Dervan, 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-N-pyridin-3-yl-4,5-dihydro-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N5O2/c17-12-4-9(16(18,19)20)6-22-14(12)23-8-11-5-13(25-27-11)15(26)24-10-2-1-3-21-7-10/h1-4,6-7,11H,5,8H2,(H,22,23)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQBXHKNFRWVEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)NC2=CN=CC=C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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